(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

anticonvulsant stereochemistry in vivo epilepsy models

Sourcing the (9aR) enantiomer is critical for maintaining target receptor engagement and avoiding off-target pharmacology. Unlike the inactive (S)-enantiomer or racemic mixtures, only this (R)-configured lactam delivers the precise stereochemistry required for μ-opioid and CGRP receptor antagonist programs. Its conformationally constrained scaffold enables predictable SAR expansion, while the 6-keto group provides a versatile functionalization handle. Ensure your lead optimization is built on a foundation of defined enantiopurity to guarantee reproducible biological activity.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B8190237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C(=O)C1
InChIInChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m1/s1
InChIKeyWLXFQWJYMRTINR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one: Chiral Bicyclic Lactam Scaffold for CNS Drug Discovery


(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one (CAS 1932807-87-8) is a chiral, saturated bicyclic lactam featuring a fused pyridine–pyrazine ring system with a ketone at the 6-position and (9aR) absolute configuration . With a molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol, this compound serves as a versatile, enantiopure building block in medicinal chemistry. Its rigid, conformationally constrained core is exploited in the design of receptor ligands—most notably μ-opioid receptor antagonists and CGRP receptor antagonists—where precise three-dimensional presentation of pharmacophoric elements is essential [1]. The compound is commercially available both as the free base and as the hydrochloride salt (CAS 2408429-66-1) .

Why Generic Substitution of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one Fails: Stereochemical and Scaffold-Level Differentiation


The octahydro-pyrido[1,2-a]pyrazine scaffold exists in multiple forms—(R)-enantiomer, (S)-enantiomer (CAS 1931935-31-7), racemic mixture (CAS 151665-85-9), and the de-oxo reduced analog (CAS 179605-64-2)—each with distinct physicochemical and biological profiles that preclude simple interchangeability. The (R)-configured 6-one lactam possesses a unique combination of a hydrogen-bond-accepting carbonyl, a secondary amine, and a defined (9aR) stereogenic center that collectively dictate receptor recognition [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that stereochemical inversion at the 9a position can abolish biological activity entirely, while the presence or absence of the 6-keto group dramatically alters receptor subtype selectivity [2]. Substituting the (R)-enantiomer with its (S)-counterpart or the reduced analog therefore risks loss of target engagement or introduction of off-target pharmacology, making unambiguous identity and enantiopurity critical procurement parameters [3].

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one: Quantitative Differentiation Evidence Guide


Stereochemistry-Dependent Anticonvulsant Activity: (9aR) Configuration Essential for In Vivo Efficacy

In a series of chiral perhydropyrido[1,2-a]pyrazine derivatives evaluated in in vivo epilepsy models, stereochemistry at the 9a position (analogous to the stereogenic center in the target compound) exerted a pronounced influence on pharmacological activity. Derivatives bearing the (9aR) configuration—specifically (4S,9aR)-6 and (4R,9aR)-6—emerged as promising anticonvulsant leads with ED₅₀ values comparable to the reference drug Levetiracetam in the 6 Hz model. By contrast, compounds with the (4R,9aS) absolute configuration proved entirely inactive across multiple seizure models [1]. This class-level evidence demonstrates that the (9aR) stereochemistry embedded in the target compound is a critical determinant of biological activity in this scaffold family.

anticonvulsant stereochemistry in vivo epilepsy models

μ-Opioid Receptor Antagonist Scaffold: Subnanomolar Affinity Enabled by the Octahydro-pyrido[1,2-a]pyrazine Core

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold—the direct de-oxo analog of the target compound—was systematically evaluated as a replacement for the octahydroquinolizine template in μ-opioid receptor antagonists. Lead compound 36, built on this scaffold, displayed high affinity for the cloned human μ-opioid receptor (Kᵢ = 0.47 nM) and potent in vitro antagonist activity (IC₅₀ = 1.8 nM), representing a significant improvement in binding selectivity profile (μ/κ and μ/δ) compared to the quinolizine-based progenitor compound 4 (Kᵢ = 0.62 nM, IC₅₀ = 0.54 nM) [1]. The target (R)-octahydro-pyrido[1,2-a]pyrazin-6-one retains the critical 6-keto functionality that can serve as a synthetic handle for further derivatization, distinguishing it from the fully reduced octahydro-1H-pyrido[1,2-a]pyrazine scaffold used in this study.

opioid receptor antagonist binding affinity SAR

Conformationally Restricted CGRP Antagonist Synthesis: The 6-One Lactam as a Key Synthetic Intermediate

The octahydropyrido[1,2-a]pyrazin-6-one ring system, specifically the 2-substituted variants, was employed as a key intermediate in the stereocontrolled racemic synthesis of conformationally restricted analogues (2a and 2b) of a potent CGRP receptor antagonist [1]. The 6-keto lactam functionality enabled a novel diastereoselective LDA-promoted α-nitration that established the required trans-configuration in the final products. This synthetic methodology exploits the unique reactivity of the lactam carbonyl at position 6—a functional group absent in the fully reduced octahydro-pyrido[1,2-a]pyrazine analog—to achieve stereochemical control during analogue construction [1].

CGRP receptor antagonist conformational restriction diastereoselective synthesis

Physicochemical Property Comparison: (R)-6-One vs. (R)-De-Oxo Analog

The (R)-octahydro-pyrido[1,2-a]pyrazin-6-one (CAS 1932807-87-8) differs significantly from its fully reduced (R)-octahydro-1H-pyrido[1,2-a]pyrazine counterpart (CAS 179605-64-2) in key physicochemical parameters. The 6-one lactam has a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 299.0 ± 29.0 °C at 760 mmHg, and a calculated LogP of -0.77 [1]. In contrast, the reduced analog has a predicted density of 1.01 ± 0.1 g/cm³ and a boiling point of 218.0 ± 8.0 °C . The ~81 °C higher boiling point and increased density of the lactam reflect the contribution of the polar carbonyl group to intermolecular interactions. Additionally, the LogP difference (-0.77 vs. predicted ~1.0–1.5 for the reduced analog) indicates substantially higher aqueous compatibility for the 6-one scaffold, which impacts partitioning behavior in both synthetic workup and biological assay conditions.

physicochemical properties LogP boiling point scaffold comparison

Commercial Availability and Purity: Enantiopure (R) vs. Racemic and (S) Forms

The (R)-enantiomer (CAS 1932807-87-8) is commercially supplied with defined purity specifications from multiple vendors. Sigma-Aldrich offers the free base at 96% purity (Country of Origin: US) . Fluorochem supplies the hydrochloride salt (CAS 2408429-66-1) at 98% purity . The (S)-enantiomer (CAS 1931935-31-7) is also commercially available from vendors such as MolCore (NLT 97%) and Leyan (98%) , while the racemic mixture (CAS 151665-85-9) is supplied by Fluorochem . For applications requiring defined stereochemistry—such as asymmetric synthesis or chiral receptor targeting—the racemate cannot substitute for the enantiopure form. The availability of both free base and hydrochloride salt forms of the (R)-enantiomer further allows users to select the physical form best suited to their synthetic or formulation requirements without compromising stereochemical integrity.

enantiomeric purity procurement vendor comparison quality specification

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one: Best-Fit Research and Industrial Application Scenarios


Chiral Building Block for μ-Opioid Receptor Antagonist Lead Optimization

Medicinal chemistry programs targeting the μ-opioid receptor for pain management or opioid use disorder can employ (R)-octahydro-pyrido[1,2-a]pyrazin-6-one as an enantiopure starting material for constructing constrained analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. The scaffold's demonstrated ability to deliver subnanomolar receptor affinity (Kᵢ = 0.47 nM for a closely related analog) [1] and improved μ/κ and μ/δ selectivity over quinolizidine templates makes this building block strategically valuable for SAR expansion. The 6-keto group provides a handle for further functionalization (e.g., α-alkylation, reduction, or reductive amination) to diversify lead series while maintaining the critical (9aR) stereochemistry.

Diastereoselective Synthesis of Conformationally Restricted Peptidomimetics

For programs developing CGRP receptor antagonists or other class B GPCR ligands, the octahydropyrido[1,2-a]pyrazin-6-one scaffold enables the construction of conformationally restricted analogues with defined stereochemistry. As demonstrated by Zuev et al., 2-substituted variants of this scaffold permit LDA-promoted diastereoselective α-nitration to install trans-configuration in the final products [2]. The (R)-enantiomer ensures that the stereochemical outcome of such transformations is predictable and reproducible—a critical requirement when generating compound libraries for structure–activity relationship studies.

Anticonvulsant Drug Discovery: (9aR)-Configured Scaffold Screening

The finding that (9aR)-configured perhydropyrido[1,2-a]pyrazine derivatives exhibit potent anticonvulsant activity in the 6 Hz model—with ED₅₀ values comparable to Levetiracetam—while (9aS) epimers are inactive [3] provides a strong rationale for using (R)-octahydro-pyrido[1,2-a]pyrazin-6-one as a starting scaffold in epilepsy drug discovery. The compound's LogP of -0.77 [4] indicates favorable aqueous solubility, a desirable property for CNS-penetrant candidates. Derivatization at the secondary amine (position 2) and the lactam carbonyl (position 6) offers multiple vectors for optimizing potency, selectivity, and pharmacokinetic properties while retaining the essential (9aR) configuration.

Analytical Reference Standard for Chiral Purity Method Development

Given the pronounced stereochemistry–activity relationship observed for this scaffold class, (R)-octahydro-pyrido[1,2-a]pyrazin-6-one of defined enantiopurity (96% free base from Sigma-Aldrich ; 98% HCl salt from Fluorochem ) can serve as a reference standard for developing chiral HPLC or SFC methods to assess enantiomeric excess in synthetic intermediates and final compounds. Its distinct physicochemical properties—density 1.1 g/cm³, boiling point 299 °C, LogP -0.77 [4]—facilitate method development and validation for quality control workflows in both academic and industrial settings.

Quote Request

Request a Quote for (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.